4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to a benzene sulfonamide moiety with a butoxy substituent at the para position.
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c1-4-5-16-29-20-10-12-21(13-11-20)31(26,27)24-15-14-22-17(2)25-23(30-22)18-6-8-19(28-3)9-7-18/h6-13,24H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQYEPZBPHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazole ring and the sulfonamide linkage. One common synthetic route might involve the following steps:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a haloketone.
Attachment of the Benzene Sulfonamide: The thiazole intermediate can then be reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Introduction of the Butoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as an enzyme inhibitor or receptor modulator.
Medicine: It may have therapeutic potential due to its sulfonamide and thiazole moieties, which are common in drugs with antibacterial, antifungal, and anticancer activities.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide would depend on its specific application. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while thiazole-containing compounds can interact with various biological targets, including enzymes and receptors. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonamide Substituents
The sulfonamide group’s substituent significantly impacts physicochemical properties. For example:
Key Observations :
- The bromo analog (495.37 g/mol) exhibits higher molecular weight and lipophilicity compared to the butoxy derivative (474.58 g/mol), which may affect membrane permeability.
Thiazole Ring Modifications
Variations in the thiazole ring’s substituents influence electronic and steric properties:
N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca) :
2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate :
- Features an ester group instead of a sulfonamide.
- Lower molecular weight (260.09 g/mol) and reduced steric bulk compared to the target compound.
Key Observations :
- The hydroxyl group in 4ca enhances hydrophilicity, contrasting with the hydrophobic butoxy chain in the target compound.
- Ester derivatives (e.g., ethyl acetate) are more metabolically labile, suggesting shorter half-lives than sulfonamides.
Tautomerism and Electronic Effects
- 2-(2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (3f-I): Exists in equilibrium with its thione tautomer (3f-A). The imino-thione tautomerism alters electron distribution, affecting reactivity and binding.
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :
Key Observations :
- The target compound’s sulfonamide group likely suppresses tautomerism, favoring a single stable conformation compared to thiazolidinone derivatives.
Biological Activity
4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a benzene sulfonamide core and a thiazole ring, both of which are known for their roles in medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The IUPAC name of the compound is 4-butoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide. The structural formula is represented as follows:
The biological activity of 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth. This suggests potential antibacterial properties.
- Receptor Modulation : The thiazole component may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Biological Activity
Research indicates that compounds similar to 4-butoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide exhibit various biological activities:
Antimicrobial Properties
Sulfonamides have been extensively studied for their antimicrobial effects. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This leads to impaired nucleic acid synthesis and ultimately bacterial cell death.
Anticancer Activity
Studies have shown that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis.
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Case Studies
Several studies have investigated the biological activity of related sulfonamide compounds:
- Cardiovascular Effects : A study on benzenesulfonamide derivatives indicated that certain compounds could significantly affect perfusion pressure and coronary resistance in isolated rat heart models. The results showed that specific derivatives decreased perfusion pressure over time, suggesting potential cardiovascular applications .
- Docking Studies : Computational docking analyses have been employed to predict the interaction of sulfonamides with calcium channels, indicating their potential as calcium channel inhibitors. Such interactions could lead to therapeutic applications in conditions like hypertension and arrhythmias .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
